1-[3-(1-Aminoethyl)phenyl]ethanone;hydrochloride
Description
1-[3-(1-Aminoethyl)phenyl]ethanone hydrochloride is a substituted acetophenone derivative characterized by a phenyl ring bearing a 1-aminoethyl group at the 3-position and an acetyl group, with the hydrochloride salt enhancing solubility and stability. Its molecular formula is C₉H₁₂ClNO (molecular weight: 185.65 g/mol) . Structurally, the compound combines aromatic ketone and amine functionalities, making it a versatile intermediate in pharmaceutical synthesis.
Properties
IUPAC Name |
1-[3-(1-aminoethyl)phenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-7(11)9-4-3-5-10(6-9)8(2)12;/h3-7H,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIOXJUIOKKTOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transition Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions using ruthenium or palladium catalysts enable efficient aryl-aryl bond formation. A notable method involves reacting 1-(2-aminophenyl)ethanone with aryl halides in the presence of a Ru-SNS catalyst (2 mol%) and potassium hydroxide (2 equiv.) at 140°C for 24 hours. This approach achieves yields up to 78% after column chromatography. For example, 1-(4-amino-[1,1'-biphenyl]-3-yl)ethan-1-one is synthesized via Suzuki-Miyaura coupling using a brominated precursor and arylboronic acids. Palladium-catalyzed Sonogashira coupling further extends functionality; 1-(2-amino-5-bromophenyl)ethanone reacts with ethynylbenzene under Pd(PPh₃)₂Cl₂ and CuI catalysis to introduce alkynyl groups.
| Reaction Type | Catalyst | Conditions | Yield |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Ru-SNS (2 mol%) | 140°C, 24 h | 78% |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI | RT, THF, 12 h | 76% |
Bromination and Functionalization
Electrophilic bromination introduces halogens for subsequent coupling. Treating 1-(2-aminophenyl)ethanone with N-bromosuccinimide (NBS) in acetonitrile at 0°C yields 1-(2-amino-5-bromophenyl)ethanone, a key intermediate. This brominated derivative undergoes cross-coupling or nucleophilic substitution to install ethylamine groups. For instance, reductive amination with ethylamine hydrochloride and sodium cyanoborohydride in methanol affords the target compound after HCl treatment.
Condensation Reactions
Aldol condensation between 3’-aminoacetophenone and aldehydes provides α,β-unsaturated ketones, which are hydrogenated to saturated analogs. A reported method reacts 4-hydroxy-3-methoxybenzaldehyde with 3’-aminoacetophenone in ethanol/KOH at 5°C, achieving 35% yield after chromatography. The low yield underscores the need for optimized stoichiometry or catalysis.
Reduction of Prochiral Ketones
Asymmetric reduction of 1-(3-acetylphenyl)ethanone precursors introduces the chiral 1-aminoethyl group. Using chiral oxazaborolidine catalysts and borane, enantioselective reductions achieve >90% enantiomeric excess (ee). Post-reduction, treatment with HCl in diethyl ether precipitates the hydrochloride salt.
Hydrochloride Salt Formation
The free base is dissolved in anhydrous ether, and HCl gas is bubbled through the solution until precipitation completes. Filtration and drying yield the hydrochloride salt with >95% purity, as confirmed by HPLC.
Optimization and Yield Analysis
Transition metal-catalyzed methods offer superior yields (76–78%) compared to condensation (35%). Solvent choice significantly impacts efficiency: tetrahydrofuran (THF) improves Sonogashira coupling yields, while ethanol limits condensation efficiency due to poor aldehyde solubility. Catalytic systems like Ru-SNS enhance turnover frequency, reducing reaction times from 48 to 24 hours.
Applications and Derivatives
The compound serves as a precursor to bioactive molecules, including kinase inhibitors and serotonin reuptake modulators. Derivatives like 1-(3-(1-aminoethyl)phenyl)-3-phenylpropan-1-one exhibit enhanced blood-brain barrier penetration in preclinical studies.
Chemical Reactions Analysis
Oxidation Reactions
The ketone moiety undergoes oxidation under controlled conditions. Common reagents and products include:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ | Acidic aqueous solution | 3-(1-Aminoethyl)benzoic acid |
| CrO₃ | Anhydrous acetone | 3-(1-Aminoethyl)phenylglyoxylic acid |
Oxidation typically proceeds via radical intermediates, with the carbonyl group converted to a carboxylic acid or keto acid.
Reduction Reactions
The ketone and amine groups participate in reduction pathways:
| Reducing Agent | Target Group | Product |
|---|---|---|
| NaBH₄ | Ketone | 1-[3-(1-Aminoethyl)phenyl]ethanol |
| LiAlH₄ | Ketone + Amine | 1-[3-(1-Aminoethyl)phenyl]ethylamine |
Selective reduction of the ketone to an alcohol is achievable with NaBH₄, while LiAlH₄ reduces both the ketone and protonates the amine.
Substitution Reactions
The primary amine undergoes nucleophilic substitution:
| Reagent | Conditions | Product |
|---|---|---|
| CH₃I (alkylation) | Dry THF, 0°C | N-Methyl-1-[3-(1-aminoethyl)phenyl]ethanone |
| AcCl (acylation) | Pyridine, RT | N-Acetyl derivative |
Substitution occurs preferentially at the amine due to its lone pair availability, forming stable alkylated or acylated derivatives.
Condensation Reactions
The ketone participates in condensation with amines or hydrazines:
| Reactant | Catalyst | Product |
|---|---|---|
| Hydrazine | HCl | 1-[3-(1-Aminoethyl)phenyl]ethanone hydrazone |
| Benzylamine | EtOH, Δ | Schiff base derivative |
These reactions are pH-dependent, with optimal yields observed in mildly acidic conditions.
Stability Under Hydrolytic Conditions
The compound demonstrates limited hydrolysis resistance:
| Condition | Effect |
|---|---|
| Aqueous HCl (1M), Δ | Ketone remains intact; amine protonated |
| Aqueous NaOH (1M), Δ | Partial decomposition via keto-enol tautomerization |
Hydrolysis studies confirm the hydrochloride salt enhances aqueous stability compared to the free base .
Mechanistic Insights
Reactivity is governed by:
-
Electronic effects : The electron-withdrawing ketone group activates the aromatic ring for electrophilic substitution.
-
Steric factors : The 1-aminoethyl substituent imposes steric hindrance, directing reactions to the para position.
Comparative Reactivity Table
| Reaction Type | Rate (Relative to Analogues) | Key Factor |
|---|---|---|
| Oxidation | 1.5× faster | Enhanced ketone activation |
| Alkylation | 0.7× slower | Steric hindrance at amine |
Data derived from kinetic studies highlight the compound’s unique balance of electronic and steric properties .
Scientific Research Applications
1-[3-(1-Aminoethyl)phenyl]ethanone;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-[3-(1-Aminoethyl)phenyl]ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to modulation of their activity. This can result in various physiological effects, such as changes in neurotransmitter levels or inhibition of specific enzymes involved in disease pathways .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Ethanone Derivatives
Key Observations :
- Positional Isomerism: The biological activity and solubility of these compounds are highly sensitive to substituent positions. For example, fluorination at the 3-position (as in ) enhances metabolic stability compared to the 1-aminoethyl group in the target compound.
- Functional Group Diversity : The presence of trifluoromethyl (electron-withdrawing, ) versus hydroxymethyl (electron-donating, ) groups alters electronic properties, influencing reactivity and binding affinity.
Physical Properties
Table 2: Physical Properties of Selected Compounds
Key Observations :
- Salt Forms : Hydrochloride salts generally exhibit higher melting points and improved aqueous solubility compared to free bases .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) lower melting points by disrupting crystal packing, while hydroxy groups enhance hydrogen bonding and raise melting points .
Key Observations :
- Reductive Amination: A common method for introducing aminoethyl groups, as seen in the target compound .
Key Observations :
Biological Activity
1-[3-(1-Aminoethyl)phenyl]ethanone;hydrochloride is a chemical compound with significant biological activity, particularly in pharmacology. This article explores its properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula: CHClNO
- Molar Mass: Approximately 199.68 g/mol
- Hydrochloride Form: Enhances water solubility, facilitating biological applications.
The presence of both amine and carbonyl functional groups in its structure contributes to its reactivity and biological interactions.
Biological Activities
1-[3-(1-Aminoethyl)phenyl]ethanone;hydrochloride exhibits several notable biological activities:
- Adrenergic Receptor Modulation: Preliminary studies suggest that this compound may act as a modulator of adrenergic receptors, potentially influencing neurotransmitter systems related to mood and anxiety pathways. Its structural similarity to psychoactive compounds indicates a role in regulating physiological responses such as heart rate and blood pressure.
- Anti-inflammatory Properties: Research indicates that it may possess anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions.
The mechanisms through which 1-[3-(1-Aminoethyl)phenyl]ethanone;hydrochloride exerts its effects are still under investigation. However, it is believed to interact with various neurotransmitter systems, particularly adrenergic receptors. This interaction can lead to alterations in mood and anxiety levels, as well as cardiovascular effects.
Comparative Analysis
To better understand the compound's unique properties, a comparison with structurally similar compounds is useful. Below is a table summarizing key characteristics:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 1-[4-(1-Aminoethyl)phenyl]ethanone | CHClNO | Similar structure with a different substitution pattern |
| (S)-1-(3-(1-Aminoethyl)phenyl)ethanone | CHClNO | Chiral variant with potential different biological activity |
| 2-(Aminoethyl)-4-methylphenol | CHN | Exhibits similar pharmacological properties |
The uniqueness of 1-[3-(1-Aminoethyl)phenyl]ethanone;hydrochloride lies in its specific receptor interactions and potential therapeutic applications that differentiate it from these similar compounds.
Case Studies and Research Findings
Research has provided insights into the biological activity of this compound:
- A study highlighted its potential effects on adrenergic receptors, suggesting implications for mood regulation and anxiety disorders.
- Another investigation pointed out its anti-inflammatory properties, indicating possible applications in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-[3-(1-Aminoethyl)phenyl]ethanone hydrochloride, and what experimental parameters influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step approach. A common strategy involves:
Aldol Condensation : Reacting 3-acetylbenzaldehyde with nitroethane under basic conditions to form an intermediate ketone.
Reduction : Using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce the nitro group to an amine.
Salt Formation : Treating the free amine with hydrochloric acid to form the hydrochloride salt .
- Critical Parameters : Reaction temperature (optimized at 60–80°C for condensation), solvent polarity (e.g., ethanol for reduction), and stoichiometric ratios (excess HCl for salt formation) significantly impact yield .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- Spectroscopic Techniques :
- NMR : Analyze ¹H/¹³C NMR for characteristic peaks: δ ~2.5 ppm (ketone CH₃), δ ~3.8 ppm (amine CH₂), and aromatic protons between δ 7.0–8.0 ppm .
- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]⁺ at m/z corresponding to C₁₀H₁₃ClNO) and fragmentation patterns .
- Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity (>98% recommended for biological assays) .
Q. What are the stability considerations for long-term storage of this compound?
- Methodological Answer :
- Storage Conditions : Store in airtight, light-resistant containers at –20°C under inert gas (e.g., argon) to prevent oxidation of the amine group.
- Decomposition Risks : Hydrolysis of the hydrochloride salt in humid environments can regenerate the free base, requiring desiccant use .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved during characterization?
- Methodological Answer :
- Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish between target compound signals and byproducts (e.g., unreacted intermediates) .
- Isotopic Labeling : Introduce deuterated solvents (e.g., D₂O) to confirm exchangeable protons (e.g., amine hydrogens) .
- X-ray Crystallography : Resolve ambiguous stereochemistry or salt forms if crystallizable .
Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Functional Group Tolerance : Modify the phenyl ring via electrophilic substitution (e.g., nitration, halogenation) while protecting the amine with Boc groups .
- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 3-position of the phenyl ring .
- Yield Optimization : Screen palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) to enhance coupling efficiency .
Q. What computational methods predict the compound’s reactivity in biological systems?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with targets like G protein-coupled receptors (GPCRs) or monoamine transporters .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior or nucleophilic/electrophilic sites .
- MD Simulations : Simulate solvation effects and membrane permeability using CHARMM or AMBER force fields .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. CHO-K1) and assay conditions (pH, temperature) across studies .
- Metabolite Interference : Test for off-target effects using knockout models or enzyme inhibitors (e.g., monoamine oxidase inhibitors) .
- Batch Variability : Compare purity certificates and synthetic routes (e.g., Boc-protected vs. free amine intermediates) .
Safety and Handling
Q. What precautions are critical when handling this compound in vivo or in vitro?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
